Riboflavin sodium phosphate
Description
Properties
IUPAC Name |
sodium;[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N4O9P.Na/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29;/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29);/q;+1/p-1/t11-,12+,14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSHFZJLPYLRIP-BMZHGHOISA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4NaO9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
146-17-8 (Parent) | |
| Record name | Riboflavin sodium phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Riboflavin 5'-(dihydrogen phosphate), sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022251850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80889330 | |
| Record name | Riboflavin 5'-(dihydrogen phosphate), sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80889330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Exists as the dihydrate: Yellow solid; [Merck Index] Yellow to orange hygroscopic solid; [JECFA] | |
| Record name | Riboflavin sodium phosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17112 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
130-40-5, 22251-85-0 | |
| Record name | Riboflavin sodium phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Riboflavin 5'-(dihydrogen phosphate), sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022251850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Riboflavin 5'-(dihydrogen phosphate), sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Riboflavin 5'-(dihydrogen phosphate), sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80889330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Riboflavin 5'-(dihydrogen phosphate), sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.774 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Riboflavin 5'-(sodium hydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.536 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIBOFLAVIN 5'-PHOSPHATE SODIUM ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/957E53WV42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Riboflavin 5-phosphate sodium is synthesized by the phosphorylation of riboflavin. The process involves the addition of a phosphate group to riboflavin using riboflavin kinase. The reaction typically occurs in an aqueous solution with a pH range between 0 and 9 .
Industrial Production Methods: In industrial settings, riboflavin 5-phosphate sodium is produced by dissolving riboflavin in water, followed by the addition of phosphoric acid. The mixture is then neutralized with sodium hydroxide to form the sodium salt. The solution is filtered, concentrated, and crystallized to obtain the final product .
Chemical Reactions Analysis
Stability and Degradation
Riboflavin sodium phosphate exhibits sensitivity to environmental factors:
In acidic or alkaline environments, hydrolysis releases free riboflavin and phosphate derivatives, limiting its utility in non-neutral formulations .
Enzymatic Interactions and Biochemical Role
This compound is a prodrug for flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which participate in redox metabolism:
-
Conversion Pathway :
FMN and FAD act as cofactors for enzymes like NADH dehydrogenase, succinate dehydrogenase, and glutathione reductase . -
Mechanistic Insight :
In Vibrio cholerae, the enzyme RibB catalyzes a key step in riboflavin biosynthesis by excising C4 from d-ribulose-5-phosphate, highlighting the compound’s metabolic interconnectedness .
Degradation Pathways
While detailed degradation studies are sparse, inferred pathways include:
Scientific Research Applications
Clinical Applications
1.1 Preventive Treatment in Radiotherapy
A notable clinical application of riboflavin sodium phosphate is its use in preventing radiotherapy-related esophagitis (RRE). A retrospective study involving 55 patients with esophageal cancer demonstrated that those treated with this compound alongside conventional treatments had a significantly lower incidence of RRE compared to those who received conventional treatment alone. Specifically, the experimental group showed an RRE incidence of 53.5%, while the control group had an incidence of 81.4% (p<0.05). Moreover, the incidence of severe stages (III and IV) of RRE was reduced from 44.4% in the control group to 17.8% in the experimental group .
1.2 Ophthalmic Applications
This compound is also utilized in ophthalmology, particularly in corneal cross-linking procedures for treating keratoconus. When combined with ultraviolet-A irradiation, this compound enhances corneal rigidity and stability. Studies have indicated that concentrations ranging from 0.1% to over 0.25% are effective for this purpose, making it a critical component in managing progressive keratoconus .
Nutritional Supplementation
This compound serves as a vital nutrient in dietary supplements aimed at addressing vitamin B2 deficiencies, which can lead to conditions such as angular cheilitis and glossitis. Its enhanced solubility allows for easier absorption when administered orally or through injections, ensuring effective delivery of this essential micronutrient .
Research Applications
3.1 Antimicrobial Properties
Research has shown that this compound exhibits antimicrobial properties by enhancing host defense mechanisms against bacterial infections. In animal models, it has been observed to stimulate immune responses, indicating potential applications in treating infections or as an adjunct therapy in immunocompromised patients .
3.2 Stability Studies
The stability of this compound formulations has been a focus of research, particularly concerning its use in injections. Studies have demonstrated that the addition of stabilizing agents such as sucrose and calcium disodium edetate can significantly improve the stability and reduce batch-to-batch variation of this compound injections .
Data Tables
| Application Area | Details |
|---|---|
| Clinical Use | Prevents radiotherapy-related esophagitis; reduces severity in esophageal cancer patients |
| Ophthalmic Use | Used in corneal cross-linking for keratoconus; effective concentrations: 0.1%-0.25% |
| Nutritional Supplement | Addresses vitamin B2 deficiency; enhances absorption due to increased solubility |
| Research Focus | Antimicrobial properties; immune system enhancement; formulation stability studies |
Case Studies
- Case Study on RRE Prevention : A study involving patients undergoing radiotherapy for esophageal cancer highlighted the effectiveness of this compound in reducing the incidence and severity of RRE. The findings suggested that incorporating this compound into treatment regimens could enhance patient outcomes during cancer therapies .
- Ophthalmic Research : Clinical trials assessing the efficacy of this compound combined with ultraviolet-A light for corneal cross-linking have shown promising results in improving corneal thickness and visual acuity in patients with keratoconus, thereby validating its application in ophthalmology .
Mechanism of Action
Riboflavin 5-phosphate sodium functions as a coenzyme for various flavoprotein enzymes. It plays a crucial role in cellular respiration by participating in redox reactions. The compound is involved in the activation of pyridoxine and the conversion of tryptophan to niacin . It also generates singlet oxygen in corneal collagen cross-linking, which is used in the treatment of keratoconus .
Comparison with Similar Compounds
Key Specifications :
- Minimum riboflavin content: 73% on a dry matter basis .
- Impurity limits: ≤6.0% free riboflavin, ≤6.0% riboflavin diphosphate, ≤1.5% inorganic phosphate .
- Analytical methods: European Pharmacopoeia (PhEur) and FAO JECFA monographs for identification (UV-Vis spectrophotometry) and quantification (spectrophotometry at 444 nm) .
Comparison with Similar Compounds
Chemical Structure and Solubility
Biological Activity
Riboflavin sodium phosphate, also known as riboflavin 5'-phosphate sodium, is a derivative of riboflavin (Vitamin B2) that plays a crucial role in various biological processes. This compound serves as a cofactor in enzymatic reactions and has been studied for its therapeutic potential in different medical conditions. This article explores the biological activity of this compound, highlighting its mechanisms of action, clinical applications, and relevant research findings.
- IUPAC Name : Sodium[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate
- Molecular Formula : C17H20N4O9PNa
- Molecular Weight : 478.3 g/mol
- CAS Number : 130-40-5
This compound is characterized by its rapid dephosphorylation to riboflavin in the intestinal mucosa, which is essential for its biological activity .
This compound functions primarily as a cofactor for various enzymes involved in redox reactions. It is integral to the function of flavoproteins that play roles in cellular metabolism, including:
- Electron Transport Chain : Acts as a prosthetic group for NADH dehydrogenase.
- Antioxidant Defense : Enhances the activity of antioxidant enzymes such as glutathione reductase and superoxide dismutase (SOD) which help maintain cellular redox balance .
Prevention of Radiotherapy Related Esophagitis (RRE)
A significant clinical study investigated the efficacy of this compound in preventing RRE among patients undergoing radiotherapy for esophageal cancer. In this retrospective study involving 55 patients:
- Experimental Group : Received this compound alongside conventional treatment.
- Control Group : Received conventional treatment only.
Results :
- The incidence of RRE was significantly lower in the experimental group (53.5%) compared to the control group (81.4%) (p<0.05).
- The incidence of severe stages (III and IV) RRE was also reduced from 44.4% in controls to 17.8% in those treated with this compound .
Enhancement of Immune Response
Research has shown that this compound enhances the phagocytic activity of macrophages. In studies involving mice infected with Staphylococcus aureus, riboflavin treatment resulted in:
- Increased phagocytosis and production of reactive oxygen species.
- Decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting an anti-inflammatory effect .
Safety Profile
The safety of this compound has been evaluated in various studies:
- No adverse effects were reported in 90-day studies on rats at doses up to 500 mg/kg.
- Riboflavin is generally recognized as safe when used within recommended dietary allowances .
Comparative Efficacy
The following table summarizes findings from key studies on the biological activity and clinical applications of this compound:
| Study Focus | Experimental Group Treatment | Control Group Treatment | Key Findings |
|---|---|---|---|
| Prevention of RRE | This compound + standard care | Standard care only | RRE incidence reduced from 81.4% to 53.5% |
| Immune Response Enhancement | This compound | No treatment | Enhanced macrophage phagocytosis |
| Safety Evaluation | Up to 500 mg/kg in rats | N/A | No adverse effects noted |
Q & A
Q. What analytical methods are recommended for quantifying riboflavin sodium phosphate in multivitamin formulations?
High-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) is widely used due to its ability to simultaneously analyze multiple components without derivatization. Ensure the calibration standard matches the isomer distribution of the sample to avoid quantification errors . Liquid chromatography (LC) with pre-column immobilized enzyme reactors is also validated for simultaneous determination in multivitamin preparations, offering high specificity and sensitivity .
Q. How can researchers ensure the stability of this compound in experimental solutions?
Store solutions at -20°C and use within one month after reconstitution to prevent degradation. Avoid exposure to light and maintain pH between 5.0–7.0, as acidic or alkaline conditions may destabilize the compound . Sodium hydrosulfite can be used to decolorize solutions for absorbance measurements, but this must be performed immediately before analysis .
Q. What are the key considerations for pharmaceutical formulation studies involving this compound?
Monitor endotoxin levels (<10 EU/mg) and ensure extractable volume compliance. Use tight, light-resistant containers for storage. Validate formulations against pharmacopeial standards (e.g., USP, Ph. Eur.) for identity, purity, and pH stability .
Advanced Research Questions
Q. How can researchers address variability in isomer distribution when calibrating this compound in analytical assays?
Use a secondary standard derived from the same source as the sample (e.g., obtained directly from the client) to account for isomer ratio differences. This approach ensures calibration curves reflect the actual isomer composition in test samples, improving accuracy .
Q. What experimental design factors optimize therapeutic efficacy studies of this compound in clinical trials?
In radiotherapy adjunct studies, administer 10 mg via intravenous infusion alongside radiation (e.g., 2 Gy per dose, totaling 60 Gy). Weekly monitoring for hematologic, pulmonary, or gastrointestinal toxicity (Grade ≥3) is critical. Adjust radiotherapy protocols if toxicity thresholds are exceeded .
Q. How can metabolic pathways involving this compound as a coenzyme be assessed in vitro?
Use enzymatic assays with flavin-dependent oxidoreductases (e.g., NADH dehydrogenase) to evaluate coenzyme activity. Measure kinetic parameters (e.g., , ) under controlled redox conditions. Cell culture models can further validate its role in energy production and antioxidant defense .
Q. What strategies validate analytical methods for this compound against regulatory standards?
Follow ICH guidelines for specificity, linearity, accuracy, and robustness. Cross-validate methods using JECFA or Ph. Eur. protocols, ensuring compliance with limits for impurities (e.g., lumiflavine, riboflavin-3’,5’-diphosphate). Include spike-and-recovery tests in complex matrices like multivitamin injections .
Q. How should researchers address contradictions in bioavailability studies of this compound?
Compare pharmacokinetic profiles of this compound with free riboflavin using crossover studies. Assess urinary excretion rates and plasma concentration-time curves. Account for genetic polymorphisms in flavokinase, which may affect conversion to active FAD in certain populations .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
